

Application Note: Stork Enamine Acylation for the Synthesis of 2-Acetylcyclopentanone

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Compound of Interest

Compound Name: 1-Pyrrolidino-1-cyclopentene

Cat. No.: B128113

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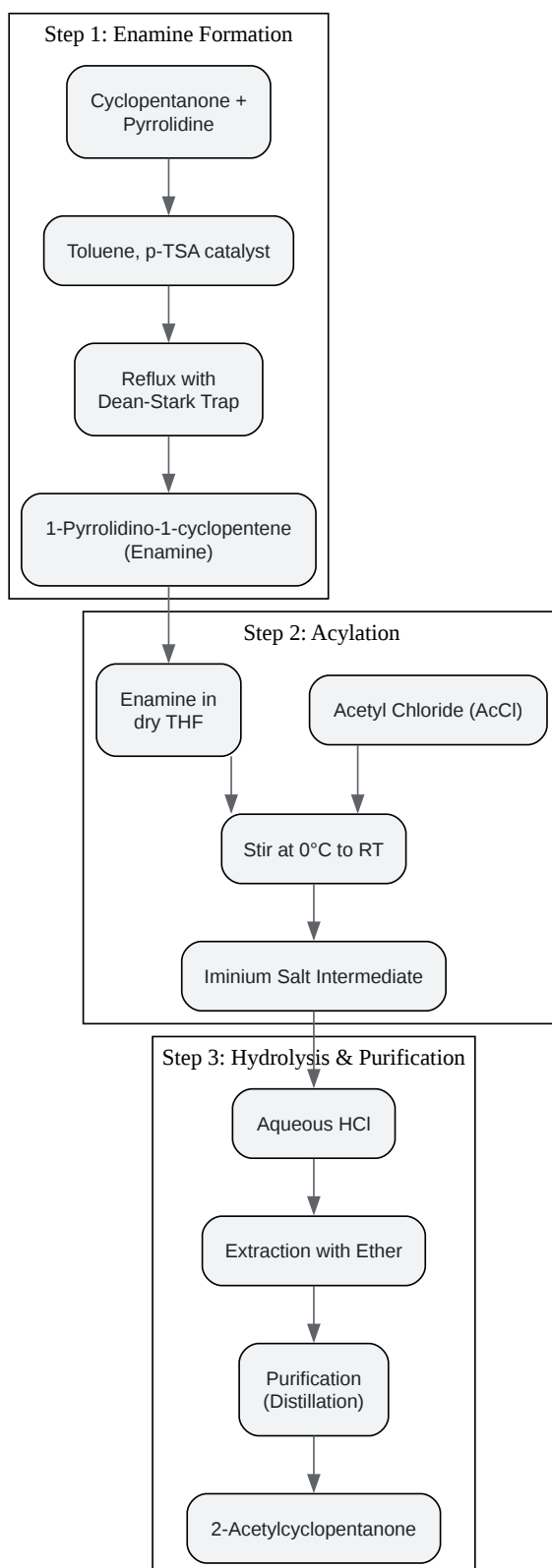
Audience: Researchers, scientists, and drug development professionals.

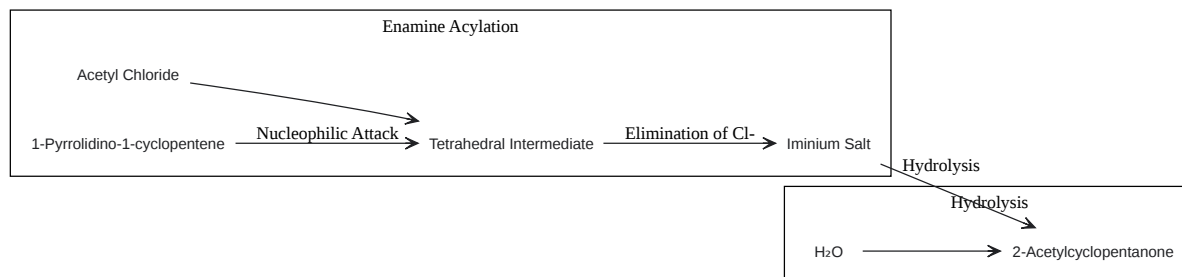
Introduction: The Stork enamine acylation is a powerful and reliable method for the α -acylation of ketones. This reaction proceeds under milder, neutral conditions compared to traditional enolate chemistry, which requires strong bases.[1][2] Key advantages include the prevention of poly-acylation and self-condensation side reactions, making it a superior alternative for many synthetic applications.[1][3][4] The overall process involves three main stages: the formation of an enamine from a ketone and a secondary amine, the acylation of the enamine with an acyl halide to form an iminium salt, and finally, the hydrolysis of this intermediate to yield the target β -dicarbonyl compound.[3][5] β -Diketones, such as 2-acetylcyclopentanone, are highly valuable intermediates in organic synthesis, particularly for constructing more complex molecules and heterocyclic systems.[6]

This application note provides a detailed protocol for the synthesis of 2-acetylcyclopentanone via the Stork enamine acylation, starting from cyclopentanone and pyrrolidine to form the **1-pyrrolidino-1-cyclopentene** intermediate.

Experimental Workflow

The synthesis is a multi-step process beginning with the formation of the enamine, followed by its acylation and subsequent hydrolysis to yield the final product.





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